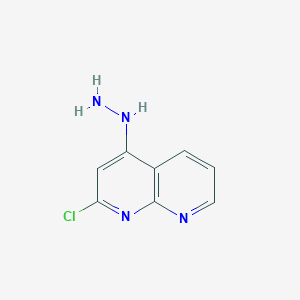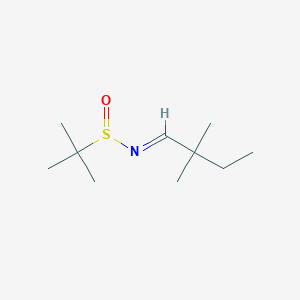![molecular formula C19H15N5O B2873179 6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 153334-58-8](/img/structure/B2873179.png)
6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is an organic carbonitrile. It is synthesized using an eco-friendly, straightforward, and highly efficient multicomponent one-pot protocol . The pyrano[2,3-c]pyrazole moiety in its structure is considered a pharmacologically promising substructure with numerous biological effects .
Synthesis Analysis
The compound was synthesized in 89% yield using a simple protocol under the catalytic influence of non-toxic trisodium citrate dihydrate under ambient conditions . The synthesis involved a one-pot tandem Knoevenagel cyclocondensation of malononitrile, pyridine 4-carboxy-aldehyde, and in situ generated 3-substituted-1H-pyrazol-5(4H)-ones in aqueous ethanol at room temperature .Molecular Structure Analysis
X-ray diffraction studies reveal that the packing of molecules in the crystal is strongly influenced by both intra and intermolecular hydrogen interactions . In addition, aromatic π–π interactions stabilize the molecular chains propagating along [001] . The pyrazole ring A is almost coplanar to the fused pyran ring B (dihedral angle 2.99 (5)°), whereas it forms a dihedral angle 13.52 (8)° with phenyl ring C .Chemical Reactions Analysis
The synthesis of the compound involves a one-pot tandem Knoevenagel cyclocondensation . This reaction is a type of multicomponent reaction that allows for the efficient synthesis of complex organic compounds from simpler precursors in a single step.Physical And Chemical Properties Analysis
The compound has a molecular formula of C14H12N4O and an average mass of 252.271 Da . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the available literature.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. The pyrazolo[3,4-b]pyridine core is particularly interesting due to its structural similarity to purine bases, adenine, and guanine. This similarity allows for the creation of analogs that can interact with biological systems in a manner akin to natural purine bases .
Biomedical Applications
The biomedical applications of such compounds are vast, ranging from antiviral, anticancer, to anti-inflammatory activities. Their ability to modulate various biological pathways makes them candidates for drug discovery and development processes .
Antileishmanial and Antimalarial Activities
Compounds with the pyrazolo[3,4-c]pyridine scaffold have shown promising results in the treatment of parasitic diseases such as leishmaniasis and malaria. They can inhibit crucial enzymes in the metabolic pathways of the parasites, leading to their death .
Molecular Simulation Studies
Molecular simulation studies have utilized this compound to understand its binding affinity and interaction patterns with biological targets. Such studies help in rational drug design by predicting the compound’s behavior in biological systems .
Catalyst-Free Synthesis in Aqueous Media
The compound has been synthesized effectively in aqueous media without the need for a catalyst. This method is environmentally friendly and cost-effective, making it an attractive approach for large-scale synthesis .
Construction of Indoles
Indoles are significant heterocyclic systems found in natural products and drugs. The compound can be used to construct indole derivatives, which are prevalent in selected alkaloids and have various biological activities .
Green Chemistry Applications
The compound’s synthesis aligns with the principles of green chemistry, which emphasizes the reduction of hazardous substances and waste in chemical processes. Its synthesis without the need for harsh conditions or toxic reagents is a step towards sustainable chemical practices .
Chemical Education and Research
Lastly, the compound serves as an excellent model for chemical education and research. It provides a practical example of complex organic synthesis, heterocyclic chemistry, and the application of green chemistry principles .
Orientations Futures
The compound and its derivatives could be further explored for their potential pharmacological applications given the promising biological effects associated with the pyrano[2,3-c]pyrazole moiety . More research could be conducted to fully understand its mechanism of action and to optimize its synthesis for potential industrial-scale production.
Propriétés
IUPAC Name |
6-amino-3-methyl-1-phenyl-4-pyridin-3-yl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c1-12-16-17(13-6-5-9-22-11-13)15(10-20)18(21)25-19(16)24(23-12)14-7-3-2-4-8-14/h2-9,11,17H,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUXMTZKNWIJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CN=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-N-(4-methoxybenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2873098.png)

![(E)-3-(4-fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2873101.png)
![1-[2-(3-Fluorophenyl)ethyl]piperazine](/img/structure/B2873102.png)
![1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2873103.png)


![(E)-ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873106.png)
![N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide](/img/structure/B2873110.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]acetamide](/img/structure/B2873115.png)
![3-Cyclopropyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2873117.png)

![Tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2873120.png)